4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen-rich rings in its structure suggests that it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, which is then reacted with a suitable hydrazine derivative to form the pyrazole ring .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography. The specific conditions would depend on the scale of production and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: The hydrogen atoms on the rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce alkyl or aryl groups onto the rings .
Scientific Research Applications
4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar structural features.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with a triazole ring attached to a benzoic acid moiety.
Uniqueness
What sets 4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine apart is the combination of the pyrazole and triazole rings in its structure. This unique arrangement can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
4-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-6-3-14(12-8(6)9)4-7-10-5-11-13(7)2/h3,5H,4H2,1-2H3,(H2,9,12) |
InChI Key |
SALVQTAWILDZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=NC=NN2C |
Origin of Product |
United States |
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